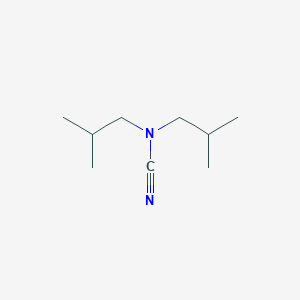

Cyanobis(2-methylpropyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

bis(2-methylpropyl)cyanamide |

InChI |

InChI=1S/C9H18N2/c1-8(2)5-11(7-10)6-9(3)4/h8-9H,5-6H2,1-4H3 |

InChI Key |

QIMWGBBNDPJVCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of N,n Bis 2 Methylpropyl Cyanamide in Organic Transformations

Chemical Transformations of the Cyanamide (B42294) Functionality

The cyanamide moiety (N-C≡N) is a valuable building block in synthetic chemistry, serving as a precursor for nitrogen-rich molecules like guanidines and various heterocycles. nih.gov Its reactivity is centered around the transformations of the nitrile group and the cleavage of the nitrogen-carbon bond.

Cycloaddition Reactions

Cyanamides are effective partners in cycloaddition reactions, where the C≡N triple bond acts as a dipolarophile or a dienophile to construct five- or six-membered heterocyclic rings. nih.gov

The C≡N bond of cyanamides can participate as the two-atom component in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocycles. nih.gov These reactions provide efficient routes to nitrogen-rich ring systems.

A notable example is the copper(I)-catalyzed 1,3-dipolar cycloaddition of ketonitrones to disubstituted cyanamides. nih.gov This reaction furnishes 5-amino-substituted 2,3-dihydro-1,2,4-oxadiazoles under mild conditions. While N,N-bis(2-methylpropyl)cyanamide was not a specific substrate in the study, the reaction was shown to be effective for a range of dialkylcyanamides, indicating its applicability. The process is believed to be a concerted cycloaddition where the copper catalyst activates the cyanamide dipolarophile. nih.gov

| 1,3-Dipole | Cyanamide (R₂NCN) | Catalyst (10 mol %) | Conditions | Product | Yield (%) | Ref |

| Ph₂C=N⁺(Me)O⁻ | R = Et | Cu(NCMe)₄ | CH₂Cl₂, 45 °C, 24 h | 5-(Diethylamino)-2-methyl-3,3-diphenyl-2,3-dihydro-1,2,4-oxadiazole | 61 | nih.gov |

| Ph₂C=N⁺(Me)O⁻ | R₂ = (CH₂)₅ (Piperidine) | Cu(NCMe)₄ | CH₂Cl₂, 45 °C, 24 h | 2-Methyl-3,3-diphenyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole | 67 | nih.gov |

| Ph₂C=N⁺(CH₂Ph)O⁻ | R₂ = (CH₂)₄O (Morpholine) | Cu(NCMe)₄ | CH₂Cl₂, RT, 24 h | 2-Benzyl-5-morpholino-3,3-diphenyl-2,3-dihydro-1,2,4-oxadiazole | 69 | nih.gov |

| Ph₂C=N⁺(CH₂Ph)O⁻ | R = CH₂Ph | Cu(NCMe)₄ | CH₂Cl₂, RT, 24 h | 2-Benzyl-5-(dibenzylamino)-3,3-diphenyl-2,3-dihydro-1,2,4-oxadiazole | 60 | nih.gov |

Another example of this reaction class is the coupling of bifunctional 2-pyridylselenyl reagents with cyanamides, which proceeds via a [3+2] cycloaddition to furnish pyridine-fused selenodiazolium salts. dntb.gov.uarsc.org The reversible nature of this particular cyclization has also been noted, suggesting potential applications in dynamic covalent chemistry. dntb.gov.ua Furthermore, cyanamides can react with nitrile oxides, generated in situ, to produce 1,2,4-oxadiazoles. nih.gov

The metal-catalyzed [2+2+2] cycloaddition of alkynes and cyanamides is a powerful, atom-economical method for synthesizing 2-aminopyridines. acs.org In this transformation, the cyanamide acts as a nitrile equivalent, providing one carbon and one nitrogen atom to the newly formed six-membered ring.

Specifically, N,N-bis(2-methylpropyl)cyanamide has been successfully employed in nickel-catalyzed [2+2+2] cycloadditions with various diynes. The reactions, catalyzed by a nickel N-heterocyclic carbene (NHC) complex, proceed at room temperature with low catalyst loading to afford bicyclic 2-(diisobutylamino)pyridines in good to excellent yields. acs.orgulb.ac.be The method is effective for both internal and terminal diynes and demonstrates high regioselectivity. acs.org An in situ catalyst generation method using air-stable precursors like [Ni(acac)₂], an imidazolium (B1220033) salt, and n-butyllithium has also proven effective. acs.org

| Diyne | Cyanamide | Catalyst System | Conditions | Product | Yield (%) | Ref |

| 1,7-Octadiyne | N,N-Diisobutylcyanamide | Ni(cod)₂ (5 mol %), IPr·HCl (10 mol %), nBuLi (10 mol %) | Toluene, RT, 12 h | 2-(Diisobutylamino)-5,6,7,8-tetrahydroquinoline | 89 | acs.org |

| 1,6-Heptadiyne | N,N-Diisobutylcyanamide | Ni(cod)₂ (5 mol %), IPr·HCl (10 mol %), nBuLi (10 mol %) | Toluene, RT, 12 h | N,N-Diisobutyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine | 84 | acs.org |

| Dimethyl dipropargylmalonate | N,N-Diisobutylcyanamide | Ni(cod)₂ (5 mol %), IPr·HCl (10 mol %), nBuLi (10 mol %) | Toluene, RT, 12 h | Dimethyl 2-(diisobutylamino)-5,8-dihydro-6H-cyclopenta[b]pyridine-6,6-dicarboxylate | 90 | acs.org |

| 1,1-Dipropargylcyclohexane | N,N-Diisobutylcyanamide | Ni(acac)₂ (5 mol %), IMes·HCl (10 mol %), nBuLi (20 mol %) | Toluene, RT, 12 h | 6',7'-Dihydro-5'H-spiro[cyclohexane-1,2'-cyclopenta[b]pyridin]-N,N-diisobutylamine | 80 | acs.org |

Aminocyanation Reactions

Aminocyanation reactions involve the addition of both an amino group and a cyano group across a multiple bond. The structure of N,N-disubstituted cyanamides makes them ideal reagents for intramolecular aminocyanations, where the molecule delivers both functionalities in a single step. nih.govcardiff.ac.uk

A key example is the intramolecular aminocyanation of alkenes, which can be achieved through cooperative catalysis involving palladium and a Lewis acidic boron species. cardiff.ac.uk The proposed mechanism begins with the oxidative addition of the palladium(0) catalyst to the N-C≡N bond of the cyanamide, a step that is facilitated by the coordination of the nitrile nitrogen to the boron Lewis acid. This is followed by a 5-exo-trig cyclization of the resulting palladium(II) intermediate onto the tethered alkene. The final step is a reductive elimination that forms the aminocyanated pyrrolidine (B122466) product and regenerates the palladium(0) catalyst. cardiff.ac.uk This process demonstrates a sophisticated use of the cyanamide group to achieve difunctionalization of an alkene.

N-CN Bond Cleavage Processes

Cleavage of the relatively inert N-CN single bond in disubstituted cyanamides is a challenging but synthetically valuable transformation. This process can unlock the cyanamide as an aminating agent or an electrophilic cyanating agent. nih.gov Transition metal catalysis has been shown to enable this transformation under relatively mild conditions.

For instance, an iron carbonyl complex, Cp(CO)₂Fe(SiEt₃), has been shown to react with N,N-disubstituted cyanamides at room temperature, resulting in the cleavage of the N-CN bond. researchgate.net Mechanistic studies revealed that the reaction proceeds through the initial coordination of the cyanamide to the iron center, followed by the migration of the silyl (B83357) group from the iron to the nitrile nitrogen. This forms an N-silylated η²-amidino iron complex, which has been isolated and characterized. Subsequent steps lead to the cleavage of the original N-CN bond. researchgate.net While this study used N,N-dibenzylcyanamide, the general mechanism provides a blueprint for the activation and cleavage of the N-CN bond in compounds like N,N-bis(2-methylpropyl)cyanamide.

Radical Reaction Pathways Involving Cyanamides

The nitrile group of cyanamides can act as a radical acceptor, enabling the development of novel radical cascade reactions for the synthesis of complex nitrogen-containing polycycles. nih.govacs.org These reactions often proceed via the addition of a carbon- or nitrogen-centered radical to the C≡N bond, generating an intermediate iminyl radical that can undergo subsequent cyclization or other transformations. acs.orgresearchgate.net

A visible-light photoredox-catalyzed radical cascade cyclization has been developed, involving the reaction of simple ethers with cyanamides. acs.orgnih.gov In this process, an oxyalkyl radical, generated from an ether, undergoes intermolecular addition to the N-cyano group. The resulting iminyl radical then participates in an intramolecular radical cyclization to construct tetracyclic quinazoline (B50416) derivatives. This represents a powerful strategy for dual C-H functionalization, initiated by a radical addition to the cyanamide. acs.org

In a similar vein, copper-catalyzed photoinduced radical domino cyclizations have been reported. ulb.ac.bethieme-connect.com Here, an aryl or alkyl radical, generated from the corresponding iodide under visible light irradiation in the presence of a copper photocatalyst, adds to a tethered cyanamide. This initiates a cascade cyclization, providing efficient access to complex polycyclic nitrogen heterocycles such as luotonin A and deoxyvasicinone. ulb.ac.bethieme-connect.com These methods highlight the utility of the cyanamide group as a key "relay" unit in complex radical transformations. researchgate.net

| Radical Precursor | Cyanamide Substrate | Catalyst / Conditions | Key Steps | Product Type | Ref |

| Tetrahydrofuran | N-Cyano-N-phenylbenzimidazole | fac-Ir(ppy)₃ / Blue LED, RT | Intermolecular oxyalkyl radical addition to C≡N; intramolecular iminyl radical cyclization. | Tetracyclic benzo ulb.ac.beresearchgate.netimidazo[1,2-c]quinazolines | acs.orgnih.gov |

| 2-Iodo-N-(2-(N-benzoylcyanamido)methyl)aniline | (Internal) | [(DPEphos)(bcp)Cu]PF₆ / Blue LED, RT | Aryl radical generation; 6-exo-trig cyclization onto C≡N; 6-endo-trig cyclization onto arene. | Luotonin A (pentacyclic alkaloid) | ulb.ac.bethieme-connect.com |

| 2-Iodo-N-allyl-N-tosylaniline | N-Acylcyanamide (internal relay) | AIBN, n-Bu₃SnH, 80 °C | Aminyl radical generation; 5-exo-trig cyclization onto C≡N; 6-exo-trig cyclization onto alkene. | Polycyclic guanidine (B92328) derivatives | researchgate.net |

Protonation and Salt Formation Dynamics

The reactivity of the cyanamide functional group is significantly influenced by its basicity and ability to be protonated. In N,N-bis(2-methylpropyl)cyanamide, also known as diisobutylcyanamide, the nitrogen atom of the cyano group possesses a lone pair of electrons, making it a potential site for protonation. This protonation is a key step in many acid-catalyzed reactions involving cyanamides. The resulting cationic species can exhibit diverse reactivity, often leading to the formation of various salts depending on the acid used. researchgate.net

The protonation of the nitrile nitrogen enhances its electrophilicity, facilitating nucleophilic attack. libretexts.org The dynamics of salt formation are dependent on several factors, including the strength of the acid, the solvent system, and the steric and electronic properties of the substituents on the cyanamide nitrogen. While specific studies on the protonation of N,N-bis(2-methylpropyl)cyanamide are not extensively detailed in the provided results, the general principles of cyanamide and amine protonation can be applied. For instance, the formation of various salts of bis(2-picolyl)amine with different anions demonstrates the diversity of hydrogen-bonding modes and interactions that can occur upon protonation. researchgate.net

Interactive Table: Protonation and Salt Formation Characteristics

| Property | Description |

|---|---|

| Protonation Site | The lone pair on the sp-hybridized nitrogen atom of the cyano group. |

| Effect of Protonation | Increases the electrophilicity of the cyano carbon. |

| Influencing Factors | Acid strength, solvent polarity, steric hindrance from isobutyl groups. |

| Resulting Species | Formation of a cationic intermediate. |

| Potential Products | Various salts depending on the counter-ion from the acid. |

Hydrolytic Transformations to Urea (B33335) Derivatives

One of the fundamental reactions of cyanamides is their hydrolysis to form urea derivatives. This transformation typically proceeds under acidic or basic conditions. Acidic hydrolysis of cyanamide derivatives is a known method for producing N-substituted ureas. nih.gov The reaction mechanism generally involves the protonation of the cyanamide nitrogen, followed by the nucleophilic attack of a water molecule on the cyano carbon. libretexts.org Subsequent proton transfer and tautomerization lead to the formation of the corresponding urea.

In the case of N,N-bis(2-methylpropyl)cyanamide, hydrolysis would yield N,N-diisobutylurea. The reaction is a classic example of the conversion of a cyanamide to a more complex functional group, which is a common strategy in the synthesis of biologically active molecules and other fine chemicals. nih.gov The synthesis of urea derivatives is a significant area of research due to their presence in pharmaceuticals, agrochemicals, and other materials. nih.gov

Interactive Table: Hydrolysis of N,N-bis(2-methylpropyl)cyanamide

| Reaction Condition | Reactant | Product | General Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | N,N-bis(2-methylpropyl)cyanamide, H₂O, H⁺ | N,N-diisobutylurea | 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Tautomerization. |

Influence of Isobutyl Groups on Reaction Selectivity and Steric Hindrance Effects

The two isobutyl groups attached to the nitrogen atom in N,N-bis(2-methylpropyl)cyanamide play a crucial role in dictating its reactivity and the selectivity of its transformations. These bulky alkyl groups exert significant steric hindrance around the nitrogen atom and the adjacent cyano group. sci-hub.se This steric bulk can influence the approach of reagents to the reactive centers, thereby affecting reaction rates and, in some cases, the regioselectivity or stereoselectivity of the reaction.

Steric hindrance is a well-documented factor in organic reactions. For example, in the cyanoethylation of N-alkylanilines, an increase in the size of the N-alkyl substituent leads to a greater degree of steric hindrance, which can decrease the reaction yield. sci-hub.se Similarly, the bulky nature of isobutyl groups can make the nitrogen atom less nucleophilic and can hinder the approach of electrophiles or nucleophiles to the cyano group. This can be advantageous in directing reactions to other parts of a molecule or in controlling the extent of a reaction.

In the context of polymerization or reactions involving self-condensation, the steric hindrance from the isobutyl groups would likely disfavor such pathways compared to less substituted cyanamides. However, this steric influence can also be exploited to achieve selectivity. For instance, in reactions where multiple sites are available for attack, the sterically encumbered nature of the diisobutylamino group might direct the reaction to a less hindered site. The presence of bulky groups can also facilitate enantiomeric excess in certain reactions. google.com

Interactive Table: Effects of Isobutyl Groups on Reactivity

| Effect | Description | Consequence for N,N-bis(2-methylpropyl)cyanamide |

|---|---|---|

| Steric Hindrance | The bulky isobutyl groups physically obstruct access to the nitrogen and cyano group. | Reduces reaction rates with sterically demanding reagents. Can prevent or slow down self-condensation or polymerization. |

| Electronic Effect | The isobutyl groups are electron-donating (+I effect). | Increases the electron density on the nitrogen atom, potentially increasing its basicity, though this is counteracted by steric hindrance. |

| Reaction Selectivity | The steric bulk can direct incoming reagents to less hindered positions in the molecule or substrate. | Can lead to higher regioselectivity in certain reactions. May influence the stereochemical outcome of reactions at chiral centers. |

| Solubility | The nonpolar alkyl groups increase the lipophilicity of the molecule. | Affects solubility in different solvents, which can influence reaction conditions and work-up procedures. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Cyanobis(2-methylpropyl)amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the symmetric this compound molecule, three distinct signals are expected. The protons of the two equivalent isobutyl groups would produce a characteristic pattern. The amine protons in similar compounds often appear as a singlet, as their coupling to adjacent protons can be variable. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, four distinct signals are anticipated: one for the cyano carbon, and three for the carbons of the equivalent isobutyl groups. The chemical shifts provide direct evidence of the different carbon environments within the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration / Assignment |

| ¹H | ~ 0.9 - 1.1 | Doublet | 12H (4 x -CH₃) |

| ¹H | ~ 1.8 - 2.1 | Multiplet (Nonet) | 2H (2 x -CH) |

| ¹H | ~ 2.8 - 3.0 | Doublet | 4H (2 x -CH₂-N) |

| ¹³C | ~ 20 | Singlet | -CH₃ |

| ¹³C | ~ 27 | Singlet | -CH |

| ¹³C | ~ 58 | Singlet | -CH₂-N |

| ¹³C | ~ 118 | Singlet | -C≡N |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. Electron impact (EI) ionization would likely produce a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of amines is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.orgmiamioh.edu The loss of the largest alkyl group is typically favored. miamioh.edu

The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways for this compound would involve the cleavage of the isobutyl groups. The breakage of bonds next to a heteroatom like nitrogen is a common fragmentation pathway. nih.govyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 154 | Molecular Ion [M]⁺ | [C₉H₁₈N₂]⁺ |

| 111 | [M - C₃H₇]⁺ | [CH₂(CH₃)CHCH₂N(CN)CH₂]⁺ |

| 97 | [M - C₄H₉]⁺ | [N(CN)CH₂CH(CH₃)₂]⁺ |

| 57 | [C₄H₉]⁺ | [CH₂CH(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. specac.comvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

The most diagnostic peak would be for the nitrile (C≡N) group, which gives a sharp and intense absorption in a relatively clean region of the spectrum. ucla.edu The presence of alkyl groups is confirmed by strong C-H stretching and bending vibrations. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 2240 - 2220 | C≡N Stretch | Nitrile (Cyano) | Medium, Sharp |

| 2960 - 2850 | C-H Stretch | Alkyl (isobutyl) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- | Medium |

| 1385 - 1365 | C-H Bend (Rocking) | -CH(CH₃)₂ | Medium (doublet) |

| 1250 - 1100 | C-N Stretch | Dialkylamine | Medium |

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound and for analyzing it within a mixture. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. youtube.com Separation is achieved based on the differential partitioning of components between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. youtube.com

A pure sample of this compound would yield a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of multiple peaks would indicate impurities or other components in a mixture. youtube.com When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the separated components. nih.govresearchgate.netrsc.org The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance resolving power for complex mixtures. thermofisher.cn

Table 4: Principles of GC Analysis for this compound

| Parameter | Description |

| Principle | Separation of volatile components based on partitioning between a gas mobile phase and a liquid/solid stationary phase. |

| Stationary Phase | Typically a nonpolar (e.g., polydimethylsiloxane) or moderately polar phase. |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). |

| Detection | Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for identification. |

| Key Measurement | Retention Time (tᵣ): Time taken for the compound to elute from the column; characteristic for a given compound under specific conditions. |

| Application | Purity assessment (single peak) and mixture analysis (multiple peaks). |

High Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a mixture. For compounds like this compound, both reversed-phase and normal-phase HPLC can be employed.

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.comresearchgate.net this compound, being moderately polar, would elute at a characteristic retention time. Quantification is typically achieved using a UV detector, as cyanamide-related compounds absorb light at lower wavelengths, often around 200-240 nm. researchgate.netgoogle.com HPLC methods are valuable for determining the concentration of the target compound in various samples. google.comresearchgate.netgoogle.com

Table 5: Typical HPLC Parameters for Cyanamide (B42294) Compound Analysis

| Parameter | Reversed-Phase HPLC |

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~210 nm |

| Flow Rate | 0.3 - 1.0 mL/min |

| Application | Separation from polar/nonpolar impurities and quantification. |

X-ray Crystallography in the Solid-State Structural Determination of Cyanamide Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

The analysis of related cyanamide complexes and derivatives by X-ray crystallography has provided valuable insights into the structural features of the cyanamide moiety. nih.govmdpi.com For this compound, crystallographic analysis would reveal the precise geometry around the central nitrogen atom, the conformation of the isobutyl chains, and the intermolecular packing in the crystal lattice. This technique has been successfully applied to determine the structures of various cyanide and cyano complexes, establishing detailed coordination geometries. nih.govresearchgate.net

Table 6: Structural Parameters Obtainable from X-ray Crystallography

| Structural Parameter | Information Provided for this compound |

| Bond Lengths | Precise distances for C≡N, N-C, C-C, and C-H bonds. |

| Bond Angles | Angles around the central nitrogen (C-N-C), within the isobutyl groups, and for the N-C≡N linkage. |

| Torsional Angles | Defines the conformation and spatial arrangement of the isobutyl groups relative to the cyanamide plane. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry elements present within the crystal structure. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For the broader class of cyanamides, DFT calculations have been instrumental in understanding their chemical behavior.

DFT studies on various cyanamide (B42294) derivatives have provided insights into:

Reaction Mechanisms: DFT has been used to explore the mechanisms of reactions such as the gold(I)-catalyzed cycloaddition of cyanamides with enynamides. rsc.org These studies help in determining the most plausible reaction pathways by calculating the activation free energies of different routes. rsc.org

Catalytic Activity: Computational results from DFT can explain how different catalysts and substituents influence the reactivity and yield of reactions involving cyanamides. For instance, it has been shown that electron-withdrawing substituents can lower the activation free energy and enhance reactivity. rsc.org

Electronic Properties: The electronic properties of the cyanamide functional group, which features a nitrile group attached to an amino group, can be thoroughly analyzed using DFT. wikipedia.org This includes understanding the electron density distribution and how it is affected by different substituents. mdpi.com The coordination chemistry of dialkylcyanamides, for example, is heavily influenced by their steric and electronic properties, which can be modeled using DFT. mdpi.comresearchgate.net

A dedicated DFT study on Cyanobis(2-methylpropyl)amine would similarly involve calculating its molecular orbitals, electrostatic potential, and charge distribution to predict its reactivity towards electrophiles and nucleophiles.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating the step-by-step pathways of chemical reactions. uq.edu.au This often involves a combination of methods, including DFT, to map out the potential energy surface of a reaction.

For cyanamide chemistry, computational modeling has been applied to:

Understand Reaction Intermediates and Transition States: By modeling the reaction of acyl hydrazides with dialkylcyanamides, researchers have proposed plausible mechanisms involving the formation of specific intermediates. acs.orgnih.gov

Predict Stereoselectivity: In asymmetric catalysis, computational models have successfully predicted the diastereoselectivities and enantioselectivities of reactions, providing a deeper understanding of how chiral catalysts control the stereochemical outcome. uq.edu.au

Validate Experimental Observations: Computational studies can corroborate or refine mechanisms proposed based on experimental data. For example, in the synthesis of N-allenyl cyanamides, a proposed mechanism involving an initial SN2-type alkylation followed by isomerization was supported by computational evidence. acs.org

Applying these techniques to this compound would allow for the detailed investigation of its potential reactions, such as its synthesis from diisobutylamine (B89472) or its participation in cycloaddition reactions.

Analysis of Steric and Electronic Effects of Alkyl Substituents on Molecular Conformation and Reactivity

The nature of the alkyl substituents on the nitrogen atom of a cyanamide has a significant impact on its properties and reactivity. The two 2-methylpropyl (isobutyl) groups in this compound are expected to exert considerable steric and electronic effects.

General findings for dialkylcyanamides include:

Steric Hindrance: The bulkiness of alkyl groups can influence reaction rates. In the Zn(II)-catalyzed coupling of acyl hydrazides and dialkylcyanamides, steric hindrances were found to significantly affect the reaction time without impacting the final yield. acs.orgnih.gov The small steric hindrance of some dialkylcyanamide ligands can be advantageous in certain coordination complexes. researchgate.netmdpi.com

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the cyanamide's NCN system. mdpi.com This enhanced nucleophilicity can influence the compound's reactivity and its ability to coordinate with metal ions. mdpi.com

A specific analysis of this compound would involve quantifying the steric bulk of the isobutyl groups and their electron-donating effect on the cyano group to predict its specific reactivity patterns.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for analyzing the conformational flexibility of molecules.

While no specific MD simulations for this compound have been reported, the methodology is well-suited for such an investigation. An MD simulation would involve:

Exploring Conformational Space: The simulation would track the various spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds. This is crucial for understanding the flexibility of the isobutyl chains.

Identifying Stable Conformations: By analyzing the simulation trajectory, the most energetically favorable and therefore most populated conformations of this compound could be identified.

Understanding Dynamic Behavior: MD simulations provide insights into how the molecule's shape fluctuates in different environments, such as in various solvents, which can influence its interaction with other molecules. nih.govmdpi.com

Such a study would provide a detailed picture of the three-dimensional structure and flexibility of this compound, complementing the static information obtained from methods like DFT.

Research Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Cyanobis(2-methylpropyl)amine serves as a crucial building block in the synthesis of more complex molecules, particularly those containing nitrogen. Its reactivity allows for the construction of intricate molecular architectures, making it a valuable intermediate in organic synthesis. mt.com

Precursors for Guanidine (B92328) Derivatives

Guanidine and its derivatives are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry. scholaris.cascripps.edu this compound can be utilized as a precursor for the synthesis of substituted guanidines. The cyanamide (B42294) functionality can react with amines under various conditions to form the guanidinyl group. organic-chemistry.orgorganic-chemistry.org This transformation is a key step in the synthesis of complex molecules containing the guanidine moiety. scholaris.ca Different synthetic methodologies have been developed for this purpose, including metal-catalyzed and one-pot procedures, which offer efficient routes to a variety of guanidine derivatives. organic-chemistry.orgorganic-chemistry.orggoogle.com

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and functional materials. frontiersin.org The development of efficient methods for their synthesis is a major focus in organic chemistry. frontiersin.orgbeilstein-journals.org this compound can serve as a building block for the construction of these important ring systems. google.com The cyano group and the diisobutylamino moiety can participate in various cyclization reactions to form a range of heterocyclic structures. mdpi.com These reactions often involve intramolecular processes where the different parts of the molecule react to form the ring. beilstein-journals.org

Application as Electrophilic Cyanide-Transfer Agents

This compound and related cyanamides can function as electrophilic cyanide-transfer agents. rsc.orgresearchgate.net In this role, they deliver a "CN+" equivalent to a nucleophile. This is in contrast to the more common use of cyanide salts, which act as nucleophilic cyanide sources. The ability to act as an electrophilic cyanating agent opens up new possibilities for the synthesis of organic nitriles. rsc.orgresearchgate.netresearchgate.net This strategy has been successfully employed for the cyanation of various nucleophiles, providing a complementary approach to traditional methods. rsc.org

Coordination Chemistry and Ligand Design with bis(2-methylpropyl)cyanamides

The nitrogen atoms in bis(2-methylpropyl)cyanamide can act as donor atoms, allowing the molecule to coordinate with metal ions and form coordination complexes. ncert.nic.inresearchgate.net The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the nature of the ligands. rsc.orgcsic.es The steric and electronic properties of the diisobutyl groups in bis(2-methylpropyl)cyanamide can influence the geometry and reactivity of the resulting metal complexes. researchgate.netuci.edu This makes it a potentially interesting ligand for the development of new catalysts and functional materials. rsc.orgcsic.es

Potential in Advanced Materials Development

The unique electronic and structural properties of molecules containing the cyanamide functional group suggest their potential application in the development of advanced materials.

Organic Electronic and Optoelectronic Materials (e.g., OLEDs, OFETs)

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are key components in modern electronic displays and circuits. The performance of these devices is highly dependent on the properties of the organic materials used in their construction. While direct research on this compound in OLEDs and OFETs is not extensively documented in the provided results, the presence of nitrogen and the potential for extended conjugation in derivatives make this class of compounds interesting for exploration in organic electronics. The incorporation of specific functional groups can tune the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for efficient charge injection and transport in these devices.

Supramolecular Chemistry and Framework Materials (e.g., COFs, MOFs)

The application of this compound in the direct synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is not explicitly detailed in current literature. However, the chemistry of α-aminonitriles is intricately linked to the synthesis and functionalization of these porous materials, suggesting a potential role for this compound as a building block or a catalytic agent.

One of the key synthetic routes to α-aminonitriles is the Strecker reaction. organic-chemistry.org Interestingly, certain MOFs have been shown to act as highly efficient heterogeneous catalysts for the Strecker reaction, facilitating the synthesis of various α-aminonitrile derivatives. acs.orgacs.orgacs.org For example, a mesoporous indium-based MOF has been used as a catalyst for the Strecker reaction of ketones to form substituted α-aminonitriles with low catalyst loading and without the need for heat or solvents. acs.orgacs.org This symbiotic relationship, where MOFs can catalyze the formation of α-aminonitriles, opens up possibilities for designing complex, one-pot synthetic strategies where a compound like this compound could be generated in situ or utilized as a precursor for more complex building blocks for framework construction.

Furthermore, α-aminonitriles are recognized as valuable precursors for a variety of functional molecules due to the reactivity of both the amine and nitrile groups. tandfonline.commdpi.com This dual functionality makes them attractive candidates for the synthesis of custom-designed organic linkers for MOF and COF synthesis. The diisobutyl groups in this compound could introduce specific steric and electronic properties to a resulting framework, potentially influencing its porosity, stability, and guest-binding capabilities. While direct evidence is pending, the foundational chemistry of α-aminonitriles strongly suggests that this compound could be a valuable, yet-to-be-explored component in the ever-expanding toolbox of supramolecular chemistry and framework materials.

Environmental Disposition and Biotransformation Studies

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of Cyanobis(2-methylpropyl)amine is expected to be a multi-step process involving the enzymatic transformation of both the nitrile and amine functionalities of the molecule. The rate and extent of this degradation will be contingent upon the presence of competent microbial communities and conducive environmental conditions.

The microbial breakdown of this compound is hypothesized to proceed through the initial hydrolysis of the nitrile groups, followed by the degradation of the resulting tertiary amine structure.

Nitrile Group Hydrolysis: Microorganisms, particularly bacteria from genera such as Rhodococcus and Pseudomonas, are known to degrade aliphatic nitriles. nih.gov This transformation typically occurs via one of two primary enzymatic pathways:

Nitrilase Pathway: A single-step enzymatic hydrolysis where a nitrilase enzyme converts the nitrile group directly into a carboxylic acid and ammonia. nih.govresearchgate.netfrontiersin.org

Nitrile Hydratase and Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide intermediate. frontiersin.orgnih.gov This amide is then subsequently hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov

For this compound, this would result in the stepwise conversion of the two cyano groups into carboxylic acid groups, yielding a dicarboxylic acid amine intermediate and releasing ammonia.

Amine Backbone Degradation: Following the hydrolysis of the nitrile groups, the resulting branched-chain tertiary amine would be subject to further microbial attack. The biotransformation of aliphatic amines can involve several pathways, including:

N-Dealkylation: The enzymatic removal of the isobutyl groups attached to the nitrogen atom. This is a common metabolic pathway for secondary and tertiary amines. nih.govresearchgate.net

Oxidation: The carbon atoms adjacent to the nitrogen (α-carbons) are often sites of metabolic oxidation, which can lead to the formation of unstable intermediates that facilitate ring cleavage or further degradation. researchgate.netnih.gov

The degradation of the isobutyl groups would likely proceed through pathways established for hydrocarbon degradation, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions. The branched nature of the alkyl groups may result in a slower degradation rate compared to linear amines.

Table 1: Postulated Microbial Degradation Pathways for this compound

Degradation Step Functional Group Targeted Key Enzyme(s) Intermediate/Final Products Relevant Microbial Genera Initial Hydrolysis (Pathway 1) Nitrile (-C≡N) Nitrilase Carboxylic Acid (-COOH) + Ammonia (NH₃) Rhodococcus, Pseudomonas Initial Hydrolysis (Pathway 2) Nitrile (-C≡N) Nitrile Hydratase, Amidase Amide (-CONH₂) -> Carboxylic Acid (-COOH) + Ammonia (NH₃) Rhodococcus, Alcaligenes Subsequent Degradation Tertiary Amine Monooxygenases, Dehydrogenases Dealkylated amines, Aldehydes, Ketones Various bacteria and fungi Mineralization Alkyl Chains Various oxidases Carbon Dioxide (CO₂) + Water (H₂O) Diverse aerobic microorganisms

The kinetics of this compound biodegradation are expected to be significantly influenced by several key environmental factors that affect microbial growth and enzymatic activity.

Temperature: Biodegradation rates are generally temperature-dependent, with optimal rates occurring within a specific range for the degrading microorganisms. Typically, higher temperatures (up to a certain optimum) increase metabolic rates. researchgate.netopenjournalsnigeria.org.ng

pH: Microbial activity is highly sensitive to pH. Most bacteria involved in biodegradation thrive in environments with a pH between 6.0 and 8.0. openjournalsnigeria.org.ngnih.govnih.gov Extreme pH values can denature the enzymes responsible for degradation.

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth. A high carbon-to-nutrient ratio, which could occur with the introduction of a compound like this compound, can limit biodegradation rates. uitm.edu.mynih.govresearchgate.netscientific.netresearchgate.net

Oxygen Availability: Aerobic conditions (presence of oxygen) are generally required for the complete mineralization of the aliphatic portions of the molecule. While the initial hydrolysis of nitrile groups may occur under anaerobic conditions, the subsequent breakdown of the hydrocarbon structure is significantly more efficient in the presence of oxygen.

Microbial Population: The presence of a microbial community already adapted to degrading similar chemical structures will lead to a more rapid onset of biodegradation.

Table 2: Influence of Environmental Factors on the Biodegradation of this compound

Environmental Factor Optimal Condition for Degradation Effect on Degradation Kinetics pH Neutral to slightly alkaline (6.0 - 8.0) Affects enzyme activity and microbial viability. Extreme pH inhibits degradation. Temperature Mesophilic range (20-37°C) Influences microbial metabolic rates. Lower temperatures slow down kinetics, while excessively high temperatures can be lethal to microbes. Nutrients (N, P) Balanced C:N:P ratio Essential for microbial growth. Nutrient limitation can severely restrict the rate of biodegradation. Oxygen Aerobic conditions Required as an electron acceptor for efficient and complete mineralization of the alkyl groups.

Environmental Fate Modeling and Assessment Methodologies

In the absence of empirical data, environmental fate models are valuable tools for predicting the distribution, persistence, and potential exposure of chemicals like this compound.

Multimedia Fate Models: These models, often based on the concept of fugacity, are used to estimate the partitioning and persistence of a chemical in a defined environment. eolss.netenvchemgroup.com They divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the chemical's physicochemical properties and transformation rates to model its transport and fate. eolss.netresearchgate.net Different levels of model complexity (Levels I, II, III, IV) can be used to provide predictions ranging from simple equilibrium partitioning to dynamic, non-steady-state behavior. eolss.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a computational approach used to predict the properties of a chemical based on its molecular structure. aftonchemical.comnih.gov For a compound like this compound with limited experimental data, QSARs can provide estimates for key parameters required for fate modeling, such as:

Octanol-water partition coefficient (Kow)

Water solubility

Vapor pressure

Biodegradation rates

Adsorption coefficients (Koc)

Table 3: Key Inputs and Outputs for a Multimedia Environmental Fate Model

Category Parameter Description Chemical Properties (Inputs) Molecular Weight The mass of one mole of the substance. Vapor Pressure A measure of the tendency of a material to change into the gaseous state. Water Solubility The maximum amount of a chemical that will dissolve in a given amount of water. Octanol-Water Partition Coefficient (Kow) A measure of a chemical's lipophilicity and potential for bioaccumulation. Degradation Rates (Inputs) Biodegradation Half-life The time required for 50% of the chemical to be degraded by microorganisms. Hydrolysis Half-life The time required for 50% of the chemical to be hydrolyzed. Photolysis Half-life The time required for 50% of the chemical to be degraded by light. Model Predictions (Outputs) Environmental Concentrations Predicted concentrations in air, water, soil, and sediment. Persistence (Overall Half-life) The time it takes for the total amount of the chemical in the environment to be reduced by half. Inter-media Transport Fluxes The rates of movement of the chemical between environmental compartments.

Emerging Research Directions and Future Perspectives

Development of Novel Green Synthetic Methodologies

The synthesis of cyanamides is undergoing a green revolution, moving away from hazardous reagents and energy-intensive processes. Future research on Cyanobis(2-methylpropyl)amine is expected to align with these trends, focusing on sustainable and efficient synthetic routes.

Current research in the broader field of cyanamide (B42294) synthesis highlights several promising green alternatives to traditional methods that often rely on toxic cyanogen (B1215507) halides. One-pot synthesis from dithiocarbamates using iodine and hydrogen peroxide presents an environmentally benign pathway. researchgate.net Another innovative approach is the cyanide-free synthesis using reagents like N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer agent, which avoids the direct handling of highly toxic cyanide compounds. nih.gov

Furthermore, the development of oxidative N-cyanation reactions offers a safer route by avoiding cyanogen halides altogether. researchgate.net These methods often utilize inexpensive and readily available reagents like N-chlorosuccinimide and zinc cyanide, which can be handled with greater safety. researchgate.netnih.gov The principles of atom economy are also being incorporated, with catalytic hydrogen transfer reactions being explored for C-N bond formation, producing only water or hydrogen as byproducts. chemrxiv.org Enzymatic methods, such as those using lipase (B570770) B from Candida antarctica, are also emerging as powerful tools for creating amide bonds under mild and sustainable conditions. chemrxiv.org

Future synthetic strategies for this compound will likely incorporate these green principles. The focus will be on developing catalytic systems that are highly efficient and selective, minimizing waste and energy consumption. The use of renewable feedstocks and environmentally friendly solvents will also be a key consideration in the development of next-generation synthetic protocols for this important chemical compound.

Exploration of Catalytic Applications

The unique electronic and structural properties of the cyanamide group in this compound make it a promising candidate for various catalytic applications. While specific catalytic uses of this compound are still in the exploratory phase, research on other organo-cyanamides provides a roadmap for future investigations.

One significant area of exploration is the use of cyanamides as activating agents. For instance, cyanamide has been shown to be a prebiotic phosphate (B84403) activating agent, a role that could be explored with substituted cyanamides in phosphorylation reactions. nih.govacs.org Moreover, organo-cyanamides have been successfully employed in the DMAP-catalyzed amidation of carboxylic acids, showcasing their potential as reagents in amide bond formation. researchgate.net

The cyanamide moiety can also participate in cycloaddition reactions. Metal-catalyzed [2+2+2] co-cyclization of cyanamides with alkynes has been utilized to synthesize 2-aminopyridines. nih.gov This reactivity opens up possibilities for using this compound as a building block in the synthesis of complex heterocyclic compounds.

Furthermore, the activation of the N-CN bond in cyanamides under metal catalysis or metal-free conditions can lead to aminocyanation reactions, providing a route to difunctionalized molecules. nih.gov The development of catalytic systems for the hydration of cyanamides to form ureas is another area of interest, with ruthenium and osmium complexes showing promise. nih.gov

Future research will likely focus on designing and screening catalysts that can effectively harness the reactivity of this compound for a variety of organic transformations. This could lead to its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Integration in Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, and their application to the synthesis and utilization of this compound is a promising area for future development.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.govmdpi.com This enhanced control is particularly beneficial for reactions involving hazardous reagents or intermediates, such as those often used in cyanation processes. researchgate.netacs.orgnih.gov The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions and the handling of toxic substances. mdpi.com Several studies have demonstrated the successful implementation of cyanation reactions in continuous flow for the synthesis of important pharmaceutical intermediates, highlighting the potential for developing a safe and efficient flow process for this compound. nih.govchemrxiv.orgacs.org

Automated synthesis platforms, which integrate robotic systems for reagent handling, reaction execution, and product purification, can further enhance the efficiency and reproducibility of chemical synthesis. chemrxiv.orgresearchgate.net These systems can be programmed to perform complex multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new chemical entities. The integration of this compound synthesis into an automated platform could enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries for various applications.

The convergence of flow chemistry and automated synthesis will likely lead to the development of fully automated, on-demand manufacturing processes for this compound and its derivatives. This will not only improve the safety and efficiency of its production but also facilitate its broader application in various fields of chemical science.

Advanced Characterization Techniques for In Situ Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced characterization techniques that allow for the in situ and real-time monitoring of chemical reactions are becoming indispensable tools for mechanistic studies. The application of these techniques to the synthesis and reactions of this compound will provide invaluable insights and pave the way for future innovations.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring, is a powerful approach for studying catalysts and reaction intermediates under actual reaction conditions. nih.govchemrxiv.orgnih.gov Techniques such as X-ray absorption spectroscopy (XAS), infrared (IR) spectroscopy, and Raman spectroscopy can provide detailed information about the electronic and structural changes occurring during a reaction. semanticscholar.org For instance, in situ IR spectroscopy can be used to monitor the formation of key intermediates in the synthesis of this compound, helping to elucidate the reaction pathway and identify potential bottlenecks. researchgate.net

Two-dimensional infrared (2D-IR) spectroscopy is another advanced technique that offers enhanced temporal and spectral resolution, making it particularly well-suited for studying the dynamics of fast chemical processes. acs.org By probing the vibrational couplings and energy transfer pathways in molecules, 2D-IR can provide a detailed picture of the molecular motions involved in bond formation and cleavage. This technique could be employed to study the intricate dynamics of the cyanamide group in this compound during its reactions.

Real-time monitoring techniques, such as those based on mass spectrometry or chromatography, can provide quantitative data on the concentration of reactants, intermediates, and products as a function of time. nih.gov This information is essential for determining reaction kinetics and building accurate kinetic models. The integration of these advanced characterization techniques into the study of this compound chemistry will undoubtedly lead to a more profound understanding of its reactivity and guide the development of more efficient and selective chemical transformations.

Computational Design of Novel Cyanamide-Based Architectures

Computational chemistry and molecular modeling have become powerful tools in the design and discovery of new molecules and materials with desired properties. nih.govdtu.dk The application of these in silico methods to this compound opens up exciting possibilities for the rational design of novel cyanamide-based architectures with tailored functionalities.

Quantum chemical methods, such as density functional theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net These calculations can provide insights into reaction mechanisms, predict the stability of different isomers, and guide the design of new catalysts for its synthesis and functionalization. wikipedia.org For example, computational studies have been instrumental in understanding the role of cyanamide defects in the photocatalytic activity of carbon nitride materials, paving the way for the rational design of more efficient photocatalysts. nih.gov

Molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting the binding affinity and interaction modes of molecules with biological targets. mdpi.comnih.gov These techniques can be used to design novel cyanamide-based compounds with potential therapeutic applications. For instance, cyanamides have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain, with molecular modeling guiding the design of potent and selective inhibitors. nih.gov

The integration of computational design with experimental synthesis and testing creates a powerful feedback loop for the accelerated discovery of new materials and bioactive compounds. By leveraging the predictive power of computational chemistry, researchers can explore a vast chemical space and identify promising candidates for further investigation, ultimately leading to the development of novel cyanamide-based architectures with applications in catalysis, materials science, and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.